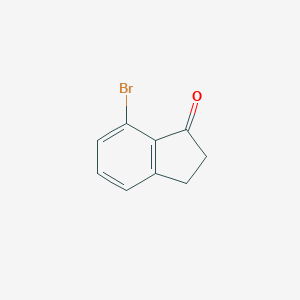

7-Bromo-1-indanone

描述

Structure

3D Structure

属性

IUPAC Name |

7-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEODBMKCBWTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561188 | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125114-77-4 | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125114-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 1 Indanone and Analogues

Classical and Contemporary Approaches to Indanone Synthesis

The construction of the indanone scaffold is a cornerstone of organic synthesis, with several reliable methods at the chemist's disposal. These range from classical intramolecular cyclizations to more modern catalytic approaches.

Friedel-Crafts Cyclization of Arylpropionic Acids

A prevalent and long-standing method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov This acid-catalyzed cyclization typically employs strong acids such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), or Lewis acids like aluminum chloride (AlCl₃) to promote the formation of the five-membered ring. nih.govguidechem.com The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to furnish the cyclic ketone.

The synthesis of 7-bromo-1-indanone via this route would logically start from 3-(3-bromophenyl)propanoic acid. The bromine atom is a deactivating group, which can make the cyclization more challenging compared to activated aromatic systems. However, studies have shown that even deactivated 3-arylpropionic acids bearing halogen atoms can be cyclized to the corresponding 1-indanones in moderate to good yields, often requiring forcing conditions such as high temperatures. researchgate.net For instance, the use of Tb(OTf)₃ as a catalyst at 250 °C has been reported for the cyclization of various 3-arylpropionic acids, including halogenated substrates. researchgate.net

A direct synthesis of this compound has been achieved starting from 7-amino-2,3-dihydroinden-1-one. chemicalbook.com In this multi-step process, a Sandmeyer-type reaction is employed, where the amino group is diazotized and subsequently displaced by a bromine atom using copper(I) bromide. chemicalbook.com Another reported synthesis involves the oxidation of 7-bromoindan-1-ol using pyridinium (B92312) chlorochromate (PCC).

Table 1: Examples of Friedel-Crafts Cyclization for Indanone Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)propionic acid | Tb(OTf)₃, triflic acid, MW/US | 5-Methoxy-1-indanone | Good | nih.gov |

| 3-Arylpropionic acids | Tb(OTf)₃, 250 °C | Substituted 1-indanones | Moderate to Good | researchgate.net |

| 7-Amino-2,3-dihydroinden-1-one | 1. NaNO₂, HBr, 0 °C; 2. CuBr, HBr, 95 °C | This compound | 37 | chemicalbook.com |

| 7-Bromoindan-1-ol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | This compound | 74 |

Cyclization Reactions via Chalcone (B49325) Intermediates (Nazarov Reaction)

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including indanones, from divinyl ketones. nih.gov In the context of indanone synthesis, this typically involves the acid-catalyzed conrotatory electrocyclization of a protonated divinyl ketone, which can be derived from a chalcone-type precursor. researchgate.net The reaction is often promoted by strong Brønsted or Lewis acids. researchgate.net

While a direct synthesis of this compound using a Nazarov cyclization is not prominently detailed in the literature, the synthesis of substituted indanones through this method is well-established. acs.orgrsc.org The required precursor would be a chalcone bearing a bromine atom at the appropriate position on the aromatic ring. The regioselectivity of the subsequent elimination step to form the double bond in the final indanone product can sometimes be a challenge, potentially leading to a mixture of isomers. acs.org Modern advancements in Nazarov cyclizations have focused on the use of catalytic amounts of Lewis acids and the development of asymmetric variants to control stereochemistry. acs.orgnih.gov

Intramolecular Hydroacylation Strategies

Intramolecular hydroacylation offers a more atom-economical approach to the synthesis of cyclic ketones, including indanones. This method involves the rhodium-catalyzed intramolecular addition of an aldehyde C-H bond across a tethered alkene. nih.gov For the synthesis of substituted indanones, a 2-vinylbenzaldehyde (B1595024) derivative would be the required starting material.

This strategy has been successfully employed for the synthesis of chiral 3-substituted indanones with high enantioselectivity. nih.gov The presence of a substituent at the alpha-position of the vinyl group on the starting material can prevent competitive dimerization reactions and lead to high yields of the desired indanone. nih.gov The application of this method to synthesize this compound would necessitate the preparation of 2-bromo-6-vinylbenzaldehyde (B12950591) as the precursor.

Direct and Regioselective Bromination of Indanone Systems

An alternative synthetic strategy involves the direct bromination of the pre-formed 1-indanone (B140024) core. The regioselectivity of this bromination is crucial and depends on the reaction conditions, which can be tailored to favor either substitution on the aromatic ring or at the alpha-position to the carbonyl group.

Electrophilic Aromatic Substitution for Aryl Ring Bromination

The introduction of a bromine atom onto the aromatic ring of 1-indanone can be achieved through electrophilic aromatic substitution. The carbonyl group of the indanone is a deactivating group and a meta-director. However, the fused bicyclic nature of the indanone system influences the electron distribution and can affect the regiochemical outcome of the substitution. To obtain this compound, bromination would need to occur at the position para to the carbonyl group's point of attachment to the benzene (B151609) ring.

Achieving high regioselectivity for the 7-position can be challenging due to the directing effects of the carbonyl and the potential for substitution at other positions. The choice of brominating agent and reaction conditions is critical to control the outcome. nih.gov

Alpha-Halogenation of the Cyclopentanone (B42830) Moiety

The cyclopentanone ring of 1-indanone contains a methylene (B1212753) group alpha to the carbonyl, which is susceptible to halogenation under both acidic and basic conditions. researchgate.netscielo.org.za This reaction proceeds through an enol or enolate intermediate. researchgate.net

Under acidic conditions, monobromination at the alpha-position is generally favored. researchgate.net In contrast, basic conditions can lead to polyhalogenation due to the increased acidity of the remaining alpha-protons after the first substitution. researchgate.net The bromination of 4-chloro-1-indanone, for instance, has been shown to occur exclusively on the cyclopentanone ring, yielding both mono- and dibromo derivatives. scielo.org.za Similarly, the photochemical bromination of 1-indanone can lead to a mixture of products, including 2,2-dibromoindan-1-one and trans-2,3-dibromoindan-1-one. tubitak.gov.tr The radical bromination of 5-bromoindanone with N-bromosuccinimide (NBS) has been reported to yield 3,5-dibromoinden-1-one. jcsp.org.pk

Table 2: Regioselectivity in the Bromination of Indanone Derivatives

| Substrate | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 5,6-Dimethoxyindan-1-one | Br₂, Acetic Acid | 2,4-Dibromo-5,6-dimethoxyindan-1-one | researchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂, KOH, ~0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | researchgate.net |

| 1-Indanone | Br₂, Acetic Acid | 2-Bromoindan-1-one | researchgate.net |

| 1-Indanone | Br₂, KOH | 2,2-Dibromoindan-1-one | researchgate.net |

| 4-Chloro-1-indanone | Bromine | 2-Bromo-4-chloro-1-indanone and 2,2-Dibromo-4-chloro-1-indanone | scielo.org.za |

| 5-Bromoindanone | NBS, CCl₄, 77 °C | 3,5-Dibromoinden-1-one | jcsp.org.pk |

Photochemical and Radical Bromination Protocols

Photochemical and radical-initiated reactions are standard methods for the bromination of organic compounds, particularly at allylic and benzylic positions where the resulting radical intermediates are stabilized by resonance. nih.govlibretexts.org In the context of the 1-indanone scaffold, these methods are highly regioselective for the C-2 position, which is alpha to the carbonyl group and also benzylic.

The Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄) with photochemical (hν) or chemical radical initiation (e.g., AIBN), is a classic example of this type of transformation. nih.govmasterorganicchemistry.com When applied to 1-indanone, the reaction proceeds via a radical chain mechanism. A bromine radical abstracts a hydrogen atom from the most reactive site, the C-2 position, to form a resonance-stabilized enolate radical. This radical then reacts with a bromine source to yield 2-bromo-1-indanone. libretexts.orgchemistrysteps.com

Studies on the photobromination of 1-indanone using molecular bromine (Br₂) and light irradiation have shown that the reaction is complex and tends to yield a mixture of products, primarily involving substitution at the C-2 and C-3 positions, such as 2,2-dibromoindan-1-one and trans-2,3-dibromoindan-1-one. wordpress.com

Table 1: Regioselectivity in Radical Bromination of 1-Indanone

| Method | Reagents | Primary Product(s) | Position of Bromination | Reference |

|---|---|---|---|---|

| Wohl-Ziegler | 1-Indanone, NBS, Radical Initiator | 2-Bromo-1-indanone | C-2 (α-position) | masterorganicchemistry.com |

| Photobromination | 1-Indanone, Br₂, hν, CCl₄ | Mixture including di- and tri-brominated indanones | C-2, C-3 | wordpress.com |

Due to this inherent regioselectivity, photochemical and radical bromination protocols are not suitable for the direct synthesis of this compound, which requires substitution on the aromatic ring. These methods preferentially activate the benzylic C-H bonds on the cyclopentanone ring rather than the aromatic C-H bonds. Synthesis of this compound necessitates an electrophilic aromatic substitution pathway, which operates under different mechanistic principles.

Oxidation-Reduction Pathways to this compound

An alternative and effective strategy for synthesizing this compound involves a redox pathway, specifically the oxidation of a pre-functionalized precursor, 7-bromo-1-indanol. This approach circumvents the regioselectivity issues of direct bromination on the indanone ring system by introducing the bromine atom at an earlier stage, followed by the creation of the ketone functionality.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry, and several reliable methods are available for this conversion. acs.org The synthesis of this compound from 7-bromo-1-indanol has been successfully achieved using chromium-based reagents. wordpress.com

One documented procedure involves dissolving 7-bromo-1-indanol in dichloromethane (B109758) and treating it with pyridinium chlorochromate (PCC). PCC is a milder oxidizing agent compared to others like Jones reagent, which effectively converts secondary alcohols to ketones with minimal risk of over-oxidation or side reactions under anhydrous conditions. wordpress.comacs.orgrsc.org The reaction is typically stirred at room temperature for several hours, and upon completion, the product is isolated by filtration through a silica (B1680970) gel pad to remove chromium byproducts, followed by evaporation of the solvent. This method has been reported to produce this compound in good yield (e.g., 74%). wordpress.com

Other modern oxidation methods could also be applied to this transformation, offering alternatives that avoid chromium reagents. These include:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comstudymind.co.uk

Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as the oxidant. DMP is advantageous due to its high selectivity, mild reaction conditions (often at room temperature), and non-toxic byproducts. researchgate.netresearchgate.net

Table 2: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Reliable, high yield, selective for 1°/2° alcohols | Chromium-based (toxic waste) |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Mild, avoids heavy metals, good for sensitive substrates | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, high selectivity, non-metallic, short reaction times | Reagent is expensive and potentially explosive |

This oxidation pathway is a robust and common method for preparing this compound, with the choice of oxidant depending on factors like scale, substrate sensitivity, and environmental considerations.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, these principles can be applied primarily to its most common synthetic route: the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid, which forms the indanone ring system. rsc.org

Traditional Friedel-Crafts acylations often require stoichiometric amounts of strong Lewis acid catalysts (like AlCl₃) and halogenated solvents, which generate significant amounts of corrosive and toxic waste. acs.org Greener alternatives focus on minimizing these components.

While a truly catalyst-free Friedel-Crafts acylation is challenging, methods using recyclable, solid acid catalysts or superacids are considered more environmentally benign. rsc.org For the bromination step itself (if performed on an aromatic precursor), catalyst-free methods for the α-bromination of ketones using reagents like NBS under neat conditions have been developed. researchgate.net Similarly, protocols for electrophilic aromatic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been shown to proceed without a catalyst. mdpi.com However, applying these directly to achieve regioselective bromination at the 7-position of 1-indanone without a catalyst is not established. The most significant green improvement lies in the cyclization step, where replacing traditional Lewis acids with reusable solid acids or employing metal- and halogen-free promoters like methanesulfonic anhydride offers a more sustainable approach. acs.org

Microwave (MW) and ultrasound (US) irradiation are non-conventional energy sources that can significantly enhance reaction rates, improve yields, and reduce the use of solvents, aligning with green chemistry principles. rsc.org

These techniques have been successfully applied to the intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones. Microwave-assisted synthesis, in particular, has been shown to dramatically shorten reaction times for the cyclization of 3-arylpropionic acids. rsc.orgrsc.org For example, a metal-triflate-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids in triflate-anion ionic liquids under microwave irradiation provides the corresponding indanones in good yields within minutes, whereas conventional heating can take hours. rsc.org Similarly, high-intensity ultrasound can also promote this cyclization. rsc.org

While not specific to this compound, microwave irradiation has also been used for the solvent- and catalyst-free regioselective α-bromination of aralkyl ketones with NBS, demonstrating the potential of this technology to create cleaner bromination protocols. researchgate.net

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wiley-vch.de

In bromination reactions, the choice of brominating agent significantly impacts atom economy.

Molecular Bromine (Br₂): In electrophilic aromatic substitution, Br₂ is used with a Lewis acid catalyst. The reaction generates HBr as a byproduct, meaning that at best, only one of the two bromine atoms (50% of the Br₂ molecule by mass) ends up in the product. This results in a poor atom economy for the bromine reagent.

N-Bromosuccinimide (NBS): The molecular weight of NBS (C₄H₄BrNO₂) is 177.98 g/mol . The bromine atom accounts for 79.90 g/mol of this mass. The succinimide (B58015) portion becomes a byproduct. The atom economy of NBS with respect to bromine incorporation is approximately 45% (79.90 / 177.98). While safer to handle than Br₂, NBS has a lower atom economy. wordpress.com

Process intensification involves the development of smaller, safer, and more energy-efficient processing technologies. researchgate.net In the context of Friedel-Crafts reactions, this can involve using microreactors for better heat and mass transfer, improving safety and control over these often highly exothermic reactions. The use of supercritical fluids like CO₂ as a solvent is another area of process intensification, as it can simplify product separation and catalyst recycling. researchgate.net For the synthesis of this compound, intensifying the Friedel-Crafts cyclization step would offer the most significant green advantages by improving safety, reducing reactor size, and potentially enabling continuous manufacturing processes.

Reactivity and Advanced Derivatization of 7 Bromo 1 Indanone

Carbon-Carbon Bond Formation Reactions

The presence of both a bromo-substituent and a carbonyl group makes 7-Bromo-1-indanone a valuable substrate for various carbon-carbon bond-forming reactions. These reactions are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been effectively applied to bromo-substituted indanones. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.netresearchgate.netnih.gov

In the context of this compound, the bromine atom at the 7-position serves as the halide component. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone (B130187) with various boronic acids, including phenylboronic acid, 4-methoxyphenylboronic acid, 4-thiomethylphenylboronic acid, and 4-ethylphenylboronic acid, to yield the corresponding 5-substituted indanone derivatives. researchgate.netresearcher.life These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2 or tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. researchgate.netnih.gov

A ligand-free palladium-catalyzed Suzuki coupling has also been developed for 4-bromo-2-methyl-1H-indanone with aryl and heteroaryl boronic acids, achieving high yields. semanticscholar.org This highlights the versatility of palladium catalysis in modifying the indanone scaffold. The general applicability of these methods suggests their potential utility for the 7-bromo isomer as well, enabling the introduction of a wide range of aryl and other organic fragments at the 7-position.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Indanones Data based on reactions with 5-bromo-1-indanone.

| Boronic Acid | Product | Yield |

| Phenylboronic acid | 5-Phenyl-1-indanone | 91-97% researchgate.net |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | 91-97% researchgate.net |

| 4-Thiomethylphenylboronic acid | 5-(4-Thiomethylphenyl)-1-indanone | 91-97% researchgate.net |

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | 91-97% researchgate.net |

Nucleophilic Addition and Substitution Reactions

The carbonyl group at the 1-position of this compound is a key site for nucleophilic addition reactions. Nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. libretexts.orguci.edu For instance, this compound can undergo nucleophilic addition with trimethylsilyl (B98337) cyanide. guidechem.com

Nucleophilic substitution reactions can also occur, where a nucleophile replaces a leaving group. libretexts.orguci.edu While the bromine atom on the aromatic ring is generally unreactive towards typical nucleophilic aromatic substitution, it can be displaced under specific conditions, often involving metal catalysis.

Annulation and Ring Expansion Reactions for Fused and Spiro Systems

Indanones are valuable precursors for the synthesis of more complex fused and spirocyclic systems through annulation and ring expansion reactions. rsc.orgscispace.com These transformations allow for the construction of intricate molecular frameworks often found in natural products and biologically active compounds. rsc.orgscispace.com

Ring expansion of 1-indanones can be achieved through various methods, including rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C-C bond of the indanone, leading to the formation of benzocycloheptenone skeletons. rsc.org Another approach involves a two-step ring expansion of 1-indanones to 2-halo-1-naphthols. nih.gov

Spirocyclic compounds can be synthesized from 1-indanones through multicomponent reactions. For example, the reaction of 1-indanone (B140024) with benzaldehydes can yield spirocarbocyclic compounds. rsc.org Additionally, spiro-lactones can be formed from fused benzofurans derived from indanone precursors. acs.org The stereoselective dimerization of phthalaldehydes catalyzed by N-heterocyclic carbenes can also produce polyhydroxylated spiro- or fused 1-indanones. nih.gov

Stereoselective Transformations and Chiral Auxiliary Applications

The development of stereoselective methods for the transformation of this compound is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal chemistry.

Chiral Substrate-Assisted Induction

Chiral auxiliaries can be employed to induce stereoselectivity in reactions involving this compound. One notable example is the use of (S)-phenylglycinol as a chiral substrate to assist in stereoselective transformations. guidechem.com This approach allows for the synthesis of optically active derivatives. For instance, a spiroindenepyridine-oxazoline ligand with a rigid structure and steric hindrance has been synthesized from this compound using this method. guidechem.com

Enantioselective Synthesis of Advanced Indanone Derivatives

The enantioselective synthesis of advanced indanone derivatives can be achieved through various catalytic asymmetric reactions. While specific examples for this compound are not extensively detailed in the provided context, the general principles of enantioselective synthesis are applicable. For example, asymmetric reduction of the ketone functionality can lead to chiral indanols. Furthermore, chiral catalysts can be used in coupling reactions to produce enantiomerically enriched products. The development of such methods is an active area of research aimed at accessing a wider range of chiral building blocks derived from this compound for various applications.

Functional Group Interconversions and Modifications on the Indanone Framework

The chemical architecture of this compound offers two primary sites for synthetic modification: the carbonyl group at the 1-position and the bromine atom at the 7-position. These functional groups allow for a diverse range of transformations, enabling the conversion of this building block into a wide array of more complex molecules. The strategic manipulation of these sites is fundamental to its application in multi-step syntheses.

Reduction of the Carbonyl Group

The ketone functionality of this compound is readily susceptible to reduction, yielding the corresponding secondary alcohol, 7-bromo-1-indanol. This transformation is a common and crucial step in synthetic pathways that require the hydroxyl group for subsequent reactions or to establish a specific stereocenter.

The reduction of aldehydes and ketones is a fundamental transformation in organic synthesis. libretexts.org The most common reagents for this purpose are metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org These reagents act as a source of a hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. libretexts.org For this compound, this process converts the planar carbonyl group into a tetrahedral carbinol center.

Research has pointed towards the use of borane (B79455) complexes for such reductions. guidechem.com The choice of reducing agent and reaction conditions can be critical, especially if stereoselectivity is desired, as the reduction creates a new chiral center at the C-1 position.

| Reaction Details: Carbonyl Reduction | |

| Reactant | This compound |

| Product | 7-Bromo-1-indanol |

| Reaction Type | Carbonyl Reduction |

| Common Reagents | Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄), Borane complexes (e.g., BH₃) libretexts.orgguidechem.com |

| General Transformation | C=O → CH-OH |

Transformations of the Bromine Moiety

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions. The carbon-bromine bond can be activated by transition metal catalysts, most notably palladium complexes, to form new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This capability is essential for building molecular complexity and is a cornerstone of modern organic synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. researchgate.netrsc.org The reaction is catalyzed by a palladium(0) complex and requires a base. semanticscholar.orgthermofisher.com The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. thermofisher.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. rsc.org In the context of this compound, the Suzuki reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 7-position. researchgate.netsemanticscholar.org

| Reaction Details: Suzuki-Miyaura Coupling | |

| Aryl Halide | This compound |

| Coupling Partner | Aryl/Heteroaryl/Vinyl-boronic acid or ester |

| Catalyst System | Pd(0) source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) rsc.orgsemanticscholar.org |

| Base | Carbonates (e.g., K₂CO₃, Na₂CO₃), Phosphates (e.g., K₃PO₄) semanticscholar.org |

| Product Type | 7-Aryl/Heteroaryl/Vinyl-1-indanone |

| Bond Formed | C-C |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgacs.org The reaction scope is extensive, accommodating primary and secondary aliphatic and aromatic amines. wikipedia.org Applying this methodology to this compound allows for the direct synthesis of 7-amino-1-indanone derivatives, providing access to a class of compounds that would be more difficult to obtain through classical methods like nitration and reduction.

| Reaction Details: Buchwald-Hartwig Amination | |

| Aryl Halide | This compound |

| Coupling Partner | Primary or Secondary Amine (R¹R²NH) |

| Catalyst System | Pd source and a phosphine (B1218219) ligand wikipedia.org |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS) |

| Product Type | 7-(R¹R²-amino)-1-indanone |

| Bond Formed | C-N |

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base. organic-chemistry.org This reaction provides a direct route to arylalkynes. For this compound, Sonogashira coupling facilitates the introduction of an alkynyl functional group at the 7-position, yielding 7-(alkynyl)-1-indanones. These products are valuable intermediates, as the alkyne can undergo a variety of further transformations.

| Reaction Details: Sonogashira Coupling | |

| Aryl Halide | This compound |

| Coupling Partner | Terminal Alkyne (RC≡CH) |

| Catalyst System | Pd complex (e.g., Pd(PPh₃)₄) and a Copper(I) salt (e.g., CuI) organic-chemistry.org |

| Base | Amine base (e.g., Et₃N, i-Pr₂NH) |

| Product Type | 7-(Alkynyl)-1-indanone |

| Bond Formed | C-C (sp²-sp) |

Applications in Advanced Organic Synthesis and Materials Science

7-Bromo-1-indanone as a Versatile Synthetic Intermediate

The reactivity of this compound makes it a crucial starting material for a variety of organic compounds. guidechem.comguidechem.com The presence of the bromine atom and the ketone group provides two reactive sites for chemists to exploit in building more complex molecular architectures.

Precursor for Pharmacologically Active Molecules

Indanone and its derivatives are recognized as privileged scaffolds in drug discovery and development, appearing in the core structure of numerous pharmacologically active compounds. researchgate.net The indanone framework is a key component of drugs like Donepezil, used in the treatment of Alzheimer's disease. researchgate.net Derivatives of 1-indanone (B140024) have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. researchgate.net

Research has shown that this compound can serve as a precursor for the synthesis of various pharmaceutical compounds. guidechem.comguidechem.com Its structure allows for the introduction of diverse functional groups, which is a critical step in the development of new therapeutic agents. chemimpex.com For instance, indanone derivatives are being investigated for their potential in treating neurodegenerative diseases. researchgate.net

Table 1: Examples of Pharmacologically Active Molecules Derived from Indanone Scaffolds

| Drug/Compound Class | Therapeutic Area | Reference |

|---|---|---|

| Donepezil | Alzheimer's Disease | researchgate.net |

| Indomethacin (analogue) | Anti-inflammatory | researchgate.net |

| Various derivatives | Antiviral, Antibacterial, Anticancer | researchgate.net |

Building Block for Complex Natural Product Analogues

The indanone motif is not only prevalent in pharmaceuticals but is also found in a variety of natural products with significant biological activities. rsc.org These include compounds with antiplasmodial, cytotoxic, and antifungal properties. rsc.org The synthesis of analogues of these natural products is a key strategy in drug discovery, allowing for the optimization of their therapeutic properties. This compound serves as a valuable starting material for creating these complex molecular structures, enabling researchers to explore new therapeutic avenues. guidechem.com

Synthesis of Agrochemicals and Specialty Chemicals

The application of indanone derivatives extends beyond medicine into the field of agriculture. researchgate.net Certain 1-indanone derivatives have been found to be effective as insecticides, fungicides, and herbicides. researchgate.net The versatility of this compound as a synthetic intermediate makes it a valuable component in the development of new agrochemicals. cymitquimica.comontosight.ai Furthermore, its utility in creating complex organic molecules makes it relevant for the production of various specialty chemicals. guidechem.com

Development of Novel Material Components

The unique chemical properties of this compound and its derivatives also make them attractive for applications in materials science. chemimpex.comchemimpex.com

Integration into Polymeric Structures

The reactivity of the bromine atom and the carbonyl group on the this compound molecule allows for its incorporation into polymeric chains. This can be used to modify the properties of existing polymers or to create entirely new materials with specific functionalities. The integration of such structured molecules can influence the thermal, mechanical, and optical properties of the resulting polymers. chemimpex.com

Precursors for Advanced Functional Materials

Derivatives of 1-indanone are utilized in the development of a range of advanced functional materials. rsc.org These include organic functional materials, organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.org The ability to synthesize a variety of derivatives from this compound opens up possibilities for creating new materials with tailored electronic and optical properties for use in a wide array of technological applications. chemimpex.com

Medicinal Chemistry and Biological Activity of 7 Bromo 1 Indanone Derivatives

Therapeutic Potential of Indanone-Based Compounds

The 1-indanone (B140024) core is a versatile building block for a wide range of biologically active molecules. nih.govresearchgate.netbeilstein-journals.org Derivatives have been investigated for numerous therapeutic applications, establishing a strong rationale for the synthesis and evaluation of novel analogues, including those derived from 7-Bromo-1-indanone.

Modulators for Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

While no specific studies on this compound derivatives as modulators for neurodegenerative diseases were identified, the general 1-indanone scaffold is prominent in this area. Notably, Donepezil, a leading treatment for Alzheimer's disease, features an indanone moiety. guidechem.com Research has focused on 1-indanone derivatives as inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are key targets in Alzheimer's and Parkinson's disease, respectively. nih.govbeilstein-journals.org

For instance, studies on other substituted indanones have shown that C5 and C6-substituted derivatives can be potent and selective MAO-B inhibitors. beilstein-journals.org Furthermore, various 1-indanone and 1,3-indandione (B147059) derivatives have been rationally designed as ligands that bind to misfolded α-synuclein aggregates, a pathological hallmark of Parkinson's disease. nih.gov These studies establish a clear precedent for investigating this compound derivatives for similar activities, where the bromine atom could influence binding affinity and selectivity.

Anticancer and Antitumor Activities

The anticancer potential of the 1-indanone scaffold is widely documented. nih.govresearchgate.net Derivatives such as 2-benzylidene-1-indanones have shown strong cytotoxicity against various human cancer cell lines. nih.gov

A crucial finding from structure-activity relationship (SAR) studies on aryl pyrazole-indanone hybrids suggests that the presence of electron-withdrawing groups, such as chloro and bromo , on the 1-indanone motif enhances anticancer activity against the MCF-7 breast cancer cell line. This provides a strong indication that this compound could be a valuable starting point for developing new anticancer agents.

Gallic acid-based indanone derivatives have also been synthesized and have shown potent anticancer activity, with some compounds inhibiting tubulin polymerization and inducing apoptosis. chemrxiv.org While these specific examples did not feature a 7-bromo substitution, they highlight the potential of the indanone core in oncology.

Anti-inflammatory and Analgesic Properties

Indanone derivatives have been explored for their anti-inflammatory and analgesic properties for many years. nih.govdergipark.org.tr The well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac contains a related indene (B144670) core structure. molaid.com

Antiviral, Antibacterial, and Antimalarial Applications

The broader class of 1-indanone derivatives has shown a wide spectrum of anti-infective activities. nih.govresearchgate.net Studies have reported on their potential as antiviral (including against Hepatitis C virus), antibacterial, and antimalarial agents. nih.gov

For example, certain isoxazole-fused 1-indanones have demonstrated antibacterial and antifungal properties. researchgate.net Likewise, aryl pyrazole-indanone hybrids have been screened for antimicrobial potential, with some compounds showing potent activity against S. aureus and moderate activity against E. coli. researchgate.net Although no specific data exists for this compound derivatives, the known antimicrobial activity of halogenated compounds and the general effectiveness of the indanone scaffold suggest this could be a worthwhile area of investigation.

Enzyme Inhibition and Receptor Binding Studies

The 1-indanone scaffold is a frequent component of enzyme inhibitors. As mentioned, its derivatives are known to inhibit cholinesterases and monoamine oxidases in the context of neurodegenerative diseases. nih.govbeilstein-journals.org The mechanism often involves the indanone core positioning key functional groups into the active site of the enzyme. The bromine atom on a this compound derivative would be expected to significantly influence these interactions through steric and electronic effects, potentially enhancing binding affinity or selectivity.

In anticancer research, indanone derivatives have been shown to inhibit tubulin polymerization. nih.gov In one study, certain gallic acid-based indanones demonstrated IC50 values in the micromolar range for tubulin polymerase inhibition. nih.gov No specific receptor binding or enzyme inhibition studies for this compound derivatives were found.

Structure-Activity Relationship (SAR) Investigations

No specific SAR studies for a series of this compound derivatives were found in the reviewed literature. However, SAR studies on broader classes of indanones provide valuable insights.

For 2-benzylidene-1-indanone (B110557) derivatives, modifications on both the indanone ring (A-ring) and the benzylidene ring have been shown to significantly impact biological activity, such as anti-inflammatory effects. nih.gov

The table below summarizes the observed activities for the general indanone scaffold, highlighting the potential areas for the investigation of this compound derivatives.

Table 1: Summary of Investigated Biological Activities for the 1-Indanone Scaffold

| Therapeutic Area | Target/Activity | Compound Class Studied | Specific Finding for Bromo-substitution |

|---|---|---|---|

| Neurodegenerative | AChE/BuChE Inhibition | General Indanones | Not specified, but halogenation is a common strategy. |

| MAO-B Inhibition | C5- and C6-substituted Indanones | Not specified for C7, but position is critical. beilstein-journals.org | |

| α-Synuclein Binding | 1-Indanone-diene derivatives | Not specified. nih.gov | |

| Anticancer | Cytotoxicity | Aryl pyrazole-indanone hybrids | Bromo-substitution on the indanone ring enhances activity. researchgate.net |

| Tubulin Polymerization | Gallic acid-based indanones | Not specified. nih.gov | |

| Anti-inflammatory | Inflammation Inhibition | Thiazolyl hydrazones | Bromo-substituted aryl part rendered compounds inactive . who.intresearchgate.net |

| Antibacterial | Growth Inhibition | Aryl pyrazole-indanone hybrids | Not specified, but scaffold is active. researchgate.net |

Due to the absence of specific experimental data for this compound derivatives in the scientific literature, detailed data tables on inhibitory concentrations (IC50) or binding constants (Kd) cannot be provided. The information presented underscores the potential of this compound class, based on the known activities of the parent scaffold, and calls for further research to explore its specific biological profile.

Influence of Bromine Substitution Position on Biological Efficacy

The position of the bromine atom on the indanone ring is a critical determinant of a derivative's biological activity. While this compound is a key synthetic intermediate, comparative studies involving its isomers, such as 5-Bromo-1-indanone (B130187) and 6-Bromo-1-indanone (B133036), reveal important structure-activity relationships (SAR). guidechem.comchemimpex.com

The electronic environment of the bromine atom, dictated by its position relative to the carbonyl group and the aromatic ring, affects its ability to engage in interactions with biological targets. For instance, the reactivity of bromo-indanone isomers in cross-coupling reactions, a common method for generating diverse analogues, varies with the substitution pattern. Research has shown that 6-bromo isomers can be particularly effective in certain biological contexts. For example, 6-Bromo-1-indanone has been investigated for its potential as an anticancer and anti-inflammatory agent and can act as an inhibitor of enzymes like monoamine oxidases (MAO). The bromine at the 6-position is thought to enhance binding affinity to the enzyme's active site.

In a series of arylidene indanones tested as inhibitors of MAO-A/B, a derivative with a bromo substituent on the arylidene ring (at the 4'-position) showed potent activity. rsc.org While this substitution is not on the indanone core itself, it highlights the significant impact of halogen placement on bioactivity. Similarly, in the development of inhibitors for phenylalanine ammonia-lyase, (±)-2-Amino-4-bromoindane-2-phosphonic acid was identified as a strong inhibitor, again emphasizing the role of the bromine's location, albeit on a different indane derivative. ajrconline.org The specific biological efficacy of the 7-bromo isomer compared to others is an area for continued investigation, but the existing data on other isomers underscores the principle that positional chemistry is key to pharmacological function.

Impact of Peripheral Substituents on Pharmacological Profiles

Beyond the bromine atom's position, the addition of other peripheral substituents to the this compound framework is a primary strategy for modulating pharmacological profiles. These modifications can alter a compound's potency, selectivity, and pharmacokinetic properties.

In the context of 2-benzylidene-1-indanone derivatives, which are structurally related to chalcones, modifications to both the indanone ring (A ring) and the benzylidene ring (B ring) have been extensively studied to optimize anti-inflammatory activity. nih.gov For example, introducing a hydroxyl group at the C-6 position of the indanone ring was explored to improve the pharmacological profile. nih.gov Further optimization focused on the benzylidene ring, where various electron-donating and electron-withdrawing groups were introduced. This led to the discovery that certain substitution patterns significantly enhanced the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govscienceopen.com

A study on chalcone (B49325) derivatives containing an indanone moiety found that the nature and position of substituents on the phenyl ring (R group) influenced anti-viral activity against the tobacco mosaic virus (TMV). nih.govacs.org Electron-donating groups, such as a methyl group at the 3-position or 4-position, significantly enhanced the therapeutic effect compared to the unsubstituted phenyl ring. nih.govacs.org This principle of modifying peripheral groups is broadly applicable and central to tuning the biological activity of the core indanone structure.

The following table summarizes the impact of different substituents on the anti-inflammatory activity of 2-benzylidene-1-indanone derivatives.

| Compound | Substituent on Benzylidene Ring | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 4d | 4-OH | 83.73 | 69.28 |

| 8f | 2,4-di(OMe) | 85.41 | 88.15 |

| 8g | 3,4-di(OMe) | 86.25 | 85.33 |

Data sourced from studies on 2-benzylidene-1-indanone derivatives, demonstrating how peripheral methoxy (B1213986) (OMe) and hydroxyl (OH) groups modulate anti-inflammatory activity. nih.govscienceopen.com

Design Principles for Optimized Bioactive Indanone Analogues

The design of potent and selective indanone-based therapeutic agents is guided by established medicinal chemistry principles. The goal is to systematically modify the lead structure, such as this compound, to enhance its interaction with a specific biological target while minimizing off-target effects.

A key strategy is Structure-Activity Relationship (SAR) analysis , which seeks to understand how specific structural features of a molecule relate to its biological activity. researchgate.netscienceopen.com For indanone derivatives, SAR studies often explore:

Aromatic Ring Substitution: Introducing a variety of substituents on the benzene (B151609) ring of the indanone or on appended aryl groups. These can include electron-withdrawing groups (e.g., halogens like bromine, nitro groups) and electron-donating groups (e.g., methoxy, methyl groups) to modulate the electronic landscape of the molecule. nih.govrsc.org

Lipophilicity Modification: Adjusting the molecule's fat-solubility (lipophilicity) to improve its ability to cross cell membranes. Bromine substitution, for instance, generally increases lipophilicity. mdpi.com

Steric Factors: Varying the size and shape of substituents to optimize the fit within a target's binding pocket. Bulky groups can enhance selectivity but may also hinder entry into a narrow active site. rsc.org

Another powerful design principle is scaffold hopping and hybridization . This involves combining the indanone core with other known pharmacophores. For example, chalcone-indanone hybrids have been designed to merge the biological activities of both scaffolds. nih.gov Similarly, linking the indanone moiety to other structures, such as coumarin (B35378) or isatin, via a triazole linker, has been used to create multi-target agents. mdpi.com The length and flexibility of such linkers are also critical design elements that can impact potency. mdpi.com These rational design approaches allow chemists to move from a simple starting block like this compound to highly optimized drug candidates. nih.govrsc.org

In Vitro and In Vivo Pharmacological Evaluation Methods

Cellular Assays for Target Engagement and Efficacy

To assess the biological activity of newly synthesized this compound derivatives, a variety of in vitro cellular assays are employed. These assays provide crucial data on a compound's potency, efficacy, and cellular toxicity.

For anti-inflammatory activity, a common approach is to use murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). scienceopen.com LPS induces an inflammatory response, causing the cells to release cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The efficacy of the test compounds is measured by their ability to inhibit the release of these pro-inflammatory markers, which is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov

To evaluate potential anticancer properties, researchers utilize human cancer cell lines. Cytotoxicity is often determined using the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to the compound. scienceopen.com Assays that measure the induction of apoptosis (programmed cell death), such as those quantifying caspase activity, are also employed to understand if the compounds kill cancer cells through this specific pathway.

For neuroprotective applications, enzyme inhibition assays are critical. For instance, to test inhibitors of monoamine oxidase B (MAO-B), a target in Parkinson's disease, researchers measure the compound's ability to block the enzyme's activity, often expressed as an IC50 or Ki value. nih.gov Similar assays are used for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net

Mechanistic Studies of Biological Action

Understanding how a compound exerts its biological effect is crucial for its development as a therapeutic agent. Mechanistic studies aim to elucidate the specific molecular pathways that are modulated by the indanone derivatives.

In the context of anti-inflammatory action, studies have investigated the effect of active compounds on key signaling pathways. For example, the 2-benzylidene-1-indanone derivative 8f was found to block the LPS-induced activation of the NF-κB/MAPK signaling pathway. scienceopen.com The NF-κB and MAPK pathways are central regulators of inflammatory gene expression, and their inhibition explains the observed reduction in cytokine production.

For anticancer agents, mechanistic studies might focus on how the compound induces apoptosis. This could involve measuring the expression levels of pro-apoptotic and anti-apoptotic proteins or observing changes in mitochondrial membrane potential. The finding that a 6-bromo-1-indanone derivative increases caspase activity is a direct indication that it works by triggering the apoptotic cascade.

In the case of enzyme inhibitors, molecular docking studies are often performed. These computational simulations predict how the indanone derivative binds to the active site of its target enzyme, such as MAO-B or BChE. mdpi.com These models can reveal specific interactions, like hydrogen bonds or π–π stacking, that are responsible for the compound's inhibitory potency and selectivity, thereby providing a clear mechanistic hypothesis for its action. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of 7-Bromo-1-indanone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of a molecule. nih.govdergipark.org.tr These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule. For this compound, such calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. dergipark.org.tr

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrO | guidechem.comambeed.comchemscene.com |

| Molecular Weight | 211.06 g/mol | guidechem.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | ambeed.comchemscene.com |

| Consensus Log Po/w | 2.55 | ambeed.com |

| Number of Heavy Atoms | 11 | ambeed.com |

| Number of Rotatable Bonds | 0 | ambeed.comchemscene.com |

| Number of H-bond Acceptors | 1 | ambeed.comchemscene.com |

| Number of H-bond Donors | 0 | ambeed.comchemscene.com |

This table presents data compiled from various chemical databases. Values may be calculated using different models.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO is likely centered on the electron-deficient carbonyl group and the fused ring system. dergipark.org.tr This distribution dictates how the molecule interacts with other chemical species. Charge transfer within the molecule is a possibility, as indicated by studies on related indanone derivatives. jocpr.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. dergipark.org.trdergipark.org.tr The MEP map uses a color scale to indicate different regions of electrostatic potential.

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. In this compound, this area would be concentrated around the carbonyl oxygen atom. dergipark.org.trjocpr.com

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. This area would likely be found around the hydrogen atoms of the aromatic ring. dergipark.org.trjocpr.com

Green: Regions of neutral or near-zero potential.

The MEP map for this compound would illustrate the locations of its electrophilic and nucleophilic sites, providing a guide to its intermolecular interactions. jocpr.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the interaction between the HOMO of one molecule and the LUMO of another to explain and predict the outcomes of chemical reactions. wikipedia.org The theory is based on three key observations of interacting molecules: occupied orbitals of different molecules repel each other, positive and negative charges attract, and the occupied orbitals of one molecule interact with the unoccupied orbitals of another, causing attraction. wikipedia.org

The reactivity of this compound can be predicted by analyzing its FMOs. dergipark.org.trwikipedia.org

Nucleophilic Attack: A nucleophile would react by donating its HOMO electrons to the LUMO of this compound. As the LUMO is likely centered on the carbonyl carbon, this is the predicted site for nucleophilic addition.

Electrophilic Attack: An electrophile would react by accepting electrons from the HOMO of this compound. The HOMO is likely concentrated on the benzene (B151609) ring and bromine, making these the probable sites for electrophilic substitution.

The energy and symmetry of the frontier orbitals must align for a reaction to be favorable, a principle that forms the basis of the Woodward-Hoffmann rules for pericyclic reactions. wikipedia.org By calculating quantum chemical parameters such as the HOMO-LUMO gap, hardness, softness, and electrophilicity index, a more quantitative prediction of reactivity can be achieved. dergipark.org.tr

Table 2: Key Quantum Chemical Parameters for Reactivity Analysis

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability. Higher energy indicates a better nucleophile. dergipark.org.tr |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. Lower energy indicates a better electrophile. dergipark.org.tr |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. dergipark.org.trdergipark.org.tr |

| Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. dergipark.org.tr |

| Softness (σ) | σ = 1 / η | Reciprocal of hardness. Softer molecules are more reactive. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is electronic chemical potential) | Measures the global electrophilic nature of a molecule. dergipark.org.tr |

This table describes parameters commonly calculated in theoretical studies to predict molecular reactivity. Specific values for this compound require dedicated DFT calculations.

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling and simulation offer a suite of computational techniques to study the behavior of this compound on a larger scale, including its interactions with biological macromolecules and its dynamic properties.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dergipark.org.tr This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. researchgate.net

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in the reviewed literature, numerous studies have been performed on its derivatives. For example, derivatives of 2-benzylidene-1-indanone (B110557) have been evaluated via molecular docking against melanoma cell line target proteins to assess their potential anticancer activities. dergipark.org.trdergipark.org.tr Similarly, other indanone derivatives have been designed and docked into the active sites of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking program to systematically explore possible binding poses of the ligand within the active site of the protein.

Scoring the generated poses based on a function that estimates the binding free energy, with lower scores indicating more favorable binding. dergipark.org.tr

Analyzing the top-ranked poses to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

Conformational analysis aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt and to determine their relative energies. The indanone scaffold is relatively rigid due to the fused ring system. ajrconline.org However, even small degrees of freedom, such as puckering in the five-membered ring, can lead to different conformations.

Studies on structurally related compounds, such as 2-bromo-1-indanol, have shown that multiple stable conformations can exist, interchanging through the rotation of substituent groups like hydroxyls. jocpr.com For this compound, theoretical calculations could determine the most stable conformer and the energy barriers for interconversion between different conformations. This information is vital as the biological activity of a molecule can be highly dependent on it adopting a specific conformation to fit into a receptor's binding site. Molecular Dynamics (MD) simulations can further be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it behaves in a solvent environment.

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. The this compound structure can serve as a valuable scaffold or starting point in such screening campaigns. The indanone core is a recognized pharmacophore present in many compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. acs.orgajrconline.orgresearchgate.net

In a typical in silico screening process, a virtual library of compounds can be generated by computationally modifying the this compound scaffold. This could involve adding various substituents at different positions on the indanone ring. This virtual library is then screened against a specific biological target using high-throughput molecular docking or other computational models. The compounds that are predicted to be most active (the "hits") can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the early stages of drug discovery. researchgate.net

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. While specific, in-depth computational studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational analysis can be applied to understand its reactivity. The insights gained from theoretical investigations into analogous systems, such as other bromo-aromatic ketones and indanone derivatives, provide a robust framework for predicting and understanding the reaction pathways of this compound.

One of the most significant applications of this compound in synthesis is its participation in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. Such reactions are fundamental in constructing carbon-carbon bonds. A computational study of the Suzuki-Miyaura reaction involving this compound would typically dissect the catalytic cycle into its elementary steps: oxidative addition, transmetalation, and reductive elimination.

The general mechanism for the Suzuki-Miyaura cross-coupling reaction is well-established and involves a palladium catalyst. researchgate.netnih.gov Theoretical calculations can provide detailed energy profiles for the entire catalytic cycle, identifying the rate-determining step and the structures of all intermediates and transition states. nih.govrsc.org

A hypothetical reaction of this compound with an arylboronic acid can be computationally modeled to yield detailed mechanistic insights. The key steps that would be investigated are:

Oxidative Addition: The initial step involves the reaction of the palladium(0) catalyst with this compound. The C-Br bond of the indanone is broken, and the palladium inserts itself, forming a Pd(II) intermediate. DFT calculations would determine the activation energy for this step.

Reductive Elimination: The final step in the catalytic cycle is the formation of the new carbon-carbon bond, yielding the arylated indanone product and regenerating the Pd(0) catalyst. The energy barrier for this step would also be calculated to complete the energy profile of the reaction.

The data generated from such a computational study can be summarized in a table that shows the relative energies of the various species involved in the catalytic cycle.

Hypothetical DFT Calculation Data for the Suzuki-Miyaura Coupling of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Arylboronic Acid + Pd(0) Catalyst | 0.0 |

| TSOA | Transition State for Oxidative Addition | +15.2 |

| INTOA | Oxidative Addition Intermediate | -5.4 |

| TSTM | Transition State for Transmetalation | +21.5 |

| INTTM | Transmetalation Intermediate | -12.8 |

| TSRE | Transition State for Reductive Elimination | +18.9 |

| Products | 7-Aryl-1-indanone + Pd(0) Catalyst | -25.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. The values represent the calculated free energies relative to the initial reactants.

From this hypothetical data, the transmetalation step (TSTM) would be identified as the rate-determining step due to it having the highest energy barrier. Furthermore, computational studies can investigate the effect of different ligands on the palladium catalyst, the choice of base, and the solvent, providing a deeper understanding that can guide the optimization of experimental reaction conditions. rsc.org

Future Perspectives and Research Horizons

Development of Highly Efficient and Sustainable Synthesis Routes

The synthesis of 1-indanone (B140024) and its derivatives has been a subject of interest for nearly a century, with numerous methods developed over the years. nih.govresearchgate.net Traditional approaches often involve multi-step processes and the use of hazardous reagents. However, the future of 7-Bromo-1-indanone synthesis is shifting towards more efficient and environmentally friendly methodologies.

A significant advancement in this area is the adoption of "green chemistry" principles. For instance, microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in ionic liquids has been reported as an environmentally benign method for synthesizing 1-indanones. nih.govbeilstein-journals.org This approach not only provides good yields but also allows for the recovery and reuse of the catalyst, minimizing waste. nih.govbeilstein-journals.org Future research will likely focus on refining these methods for the specific synthesis of this compound, potentially exploring a wider range of recyclable catalysts and solvent-free conditions.

Furthermore, the development of one-pot synthesis strategies is a promising avenue. For example, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been shown to produce 2,3-substituted indanones in high yields under mild conditions using water as a solvent. organic-chemistry.org Adapting such innovative catalytic systems for the synthesis of this compound could significantly streamline its production, making it more accessible for various research applications. The use of bromine and bromo-organic compounds in organic synthesis is a broad field, and developing more selective and efficient bromination techniques will also be crucial. acs.org

Discovery of Novel Biological Targets for Indanone-Based Therapeutics

The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds. researchgate.net Indanone derivatives have demonstrated a wide array of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com A notable example is Donepezil, an indanone-containing drug used for the treatment of Alzheimer's disease. researchgate.net

The introduction of a bromine atom at the 7-position of the indanone ring can significantly influence its biological activity. The electronegativity and size of the bromine atom can alter the molecule's electronic and steric properties, potentially leading to enhanced or novel therapeutic effects. ajrconline.org Future research will focus on exploring the full therapeutic potential of this compound derivatives against a broader range of biological targets.

One promising area is the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases like Parkinson's and Alzheimer's. ebi.ac.ukcjnmcpu.com Researchers are designing indanone derivatives that can simultaneously interact with multiple targets, such as monoamine oxidase B (MAO-B) and the histamine (B1213489) H3 receptor (H3R), offering a more holistic therapeutic approach. ebi.ac.uk Specifically, derivatives of 2-benzylidene-1-indanone (B110557) have shown promise as potent MAO-B inhibitors with high affinity for the hH3R. ebi.ac.uk

Furthermore, indanone derivatives are being investigated as potential agents against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. nih.gov Novel 1-indanone thiazolylhydrazone derivatives have displayed excellent activity against the parasite, suggesting that inhibition of ergosterol (B1671047) biosynthesis could be a key mechanism of action. nih.gov The unique properties of this compound could be leveraged to design even more potent and selective anti-parasitic agents.

The exploration of indanone derivatives as ligands for misfolded protein aggregates, such as α-synuclein, is another critical research frontier. nih.gov Certain 1-indanone derivatives have shown high affinity and selectivity for α-synuclein fibrils, which are implicated in Parkinson's disease. nih.gov The bromo-substitution on the indanone ring could be a key modification to enhance these binding properties, paving the way for new diagnostic and therapeutic tools for synucleinopathies.

Integration of Artificial Intelligence and Machine Learning in Indanone Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis, and the field of indanone research is no exception. premierscience.comnih.gov These powerful computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and even design novel synthetic routes. premierscience.commdpi.commdpi.com

In the context of this compound, AI and ML can be employed to:

Accelerate Drug Discovery: By screening large virtual libraries of this compound derivatives against various biological targets, AI algorithms can rapidly identify promising lead compounds with high predicted activity and low toxicity. premierscience.commdpi.com This significantly reduces the time and cost associated with traditional high-throughput screening.

Optimize Molecular Design: Machine learning models can be trained to understand the structure-activity relationships (SAR) of indanone derivatives. This allows for the de novo design of novel this compound-based molecules with enhanced therapeutic properties. mdpi.com

Predict Synthetic Pathways: Retrosynthetic analysis, powered by AI, can help chemists devise the most efficient and sustainable synthetic routes to this compound and its derivatives. nih.gov This can lead to the discovery of novel and more economical manufacturing processes.

Facilitate Drug Repurposing: AI can analyze existing data to identify new therapeutic uses for known indanone compounds, a process known as drug repositioning. premierscience.com

The integration of AI and ML with experimental data will create a synergistic feedback loop, where computational predictions guide laboratory experiments, and experimental results further refine the AI models. This data-driven approach will undoubtedly accelerate the pace of innovation in indanone research.

Exploration of Indanone Derivatives in Emerging Scientific Fields

Beyond their established roles in medicinal chemistry, indanone derivatives, including this compound, are finding applications in a variety of emerging scientific fields. Their unique photophysical and electronic properties make them attractive candidates for the development of advanced materials.

For instance, indanone derivatives are being explored for their use in:

Organic Functional Materials: The indanone core can be incorporated into larger molecular frameworks to create materials with specific electronic and optical properties. rsc.org

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some indanone derivatives make them suitable for use as emitters in OLED displays. rsc.org

Dyes and Fluorophores: The ability to tune the absorption and emission spectra of indanone derivatives through chemical modification opens up possibilities for their use as specialized dyes and fluorescent probes in various imaging and sensing applications. rsc.org

Spirocyclic and Fused-Ring Systems: 1-indanones are valuable building blocks for the synthesis of complex spirocyclic and fused-ring frameworks, which are of interest in materials science and natural product synthesis. rsc.org

The versatility of the this compound structure, with its reactive bromine handle allowing for further functionalization, makes it a particularly valuable platform for creating novel molecules for these cutting-edge applications. As research in these emerging fields continues to grow, so too will the demand for innovative and well-characterized building blocks like this compound.

常见问题

Q. What are the established synthetic routes for 7-bromo-1-indanone, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Key synthetic pathways include Friedel-Crafts acylation of brominated precursors or bromination of 1-indanone derivatives using reagents like N-bromosuccinimide (NBS).

- Reaction parameters (temperature, solvent polarity, catalyst loading) critically affect regioselectivity and byproduct formation. For example, polar aprotic solvents (e.g., DMF) may enhance bromination efficiency but risk side reactions at elevated temperatures .

- Purification methods (column chromatography, recrystallization) should be tailored to isolate this compound from isomers (e.g., 5-bromo-1-indanone). HPLC with UV detection is recommended for purity assessment .

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

- NMR spectroscopy : H and C NMR can confirm regiochemistry via characteristic shifts (e.g., deshielding of the carbonyl-adjacent proton in H NMR).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br ratio).

- X-ray crystallography : Resolves crystal packing and bond angles, critical for computational modeling .